Metofenazate-d9
Description
Deuterated compounds like Metofenazate-d9 are typically synthesized to serve as internal standards in mass spectrometry or to study metabolic pathways due to their isotopic stability . The "-d9" suffix indicates that nine hydrogen atoms in the molecule have been replaced with deuterium (²H), a heavy isotope of hydrogen. This substitution enhances the compound’s molecular weight, enabling precise tracking in pharmacokinetic or bioanalytical studies .
Properties
Molecular Formula |
C₃₁H₂₇D₉ClN₃O₅S |
|---|---|
Molecular Weight |
607.21 |
Synonyms |
3,4,5-Trimethoxybenzoic Acid 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]-1-piperazinyl]ethyl Ester-d9; 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]-1-piperazinyl]ethyl 3,4,5-Trimethoxybenzoate-d9; Methophenazine-d9; T 5-d9; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated analogs of pharmaceuticals are widely used in research to improve analytical accuracy. Below is a comparative analysis of Metofenazate-d9 with structurally or functionally related deuterated compounds referenced in the evidence:
Table 1: Key Properties of this compound and Comparable Deuterated Compounds
Key Findings :
Deuterium Substitution : this compound shares similarities with Oxyphenbutazone-d9 in its nine-deuterium substitution, which is critical for minimizing isotopic interference in mass spectrometry. This contrasts with Osimertinib D6 or Palbociclib D8, which use fewer deuterium atoms .
Applications : While Oxyphenbutazone-d9 is explicitly used for anti-inflammatory drug analysis, this compound’s applications are inferred to align with general deuterated compound uses (e.g., metabolite tracking or stability studies).
Structural Analogues: lists methylene-containing compounds (e.g., methylenedioxycamptothecin-10,11), which may share structural motifs with this compound, such as methylene bridges or heterocyclic rings.
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